4-imidazol-1-yl-N-phenylbenzamide
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Overview
Description
4-imidazol-1-yl-N-phenylbenzamide is a compound that belongs to the class of imidazole-based N-phenylbenzamide derivativesThe imidazole ring is a key structural feature in various clinically used drugs, making this compound of significant interest in pharmaceutical research .
Preparation Methods
The synthesis of 4-imidazol-1-yl-N-phenylbenzamide typically involves a one-pot three-component reaction. This method is efficient and atom-economical, providing a series of N-phenylbenzamide derivatives in a short reaction time (2–4 hours) with yields ranging from 80% to 85% . The general procedure involves the reaction of phthalic anhydride, aniline, and 2,3-diaminomaleonitrile under specific conditions to yield the desired compound .
Chemical Reactions Analysis
4-imidazol-1-yl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-imidazol-1-yl-N-phenylbenzamide involves its interaction with specific molecular targets. Computational studies have shown that the compound forms stable complexes with the ABL1 kinase protein, a key target in cancer therapy . The imidazole ring’s electron-rich character assists in binding to diverse biological receptors, resulting in various pharmacological effects .
Comparison with Similar Compounds
4-imidazol-1-yl-N-phenylbenzamide can be compared with other imidazole-based compounds, such as:
2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide: This compound has similar structural features but different substituents on the imidazole ring, leading to variations in biological activity.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Another imidazole-based compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-imidazol-1-yl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h1-12H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHDPEGPHMMDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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